molecular formula C12H8Cl2N2O4S B8756036 4-chloro-N-(3-chlorophenyl)-3-nitrobenzenesulfonamide

4-chloro-N-(3-chlorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B8756036
M. Wt: 347.2 g/mol
InChI Key: ZMCBAUPTUFDUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-chlorophenyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C12H8Cl2N2O4S and its molecular weight is 347.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

4-chloro-N-(3-chlorophenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-2-1-3-9(6-8)15-21(19,20)10-4-5-11(14)12(7-10)16(17)18/h1-7,15H

InChI Key

ZMCBAUPTUFDUJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-3-nitrobenzenesulfonylchloride (1 g, 3.9 mmol), 3-chloroaniline (0.5 mL, 4.7 mmol) and pyridine (1.6 mL) in CH2Cl2 (2 mL) was stirred at room temperature. The reaction was quenched with NaHCO3 (sat aq solution, 30 mL×3). The organic phase was separated, dried (MgSO4), and filtered. The volatiles were evaporated and the residue was purified by column chromatography (SiO2, pentane:EtOAc, 4:1) to give 4-chloro-N-(3-chlorophenyl)-3-nitrobenzenesulfonamide; MS (posESI) m/z=349.2 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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